(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one

BTK Covalent Inhibitor Inactivation Kinetics

This imidazo[2,1-b]thiazole derivative features a critical α,β-unsaturated but-3-en-2-one Michael acceptor, enabling irreversible covalent modification of BTK Cys-481. Unlike non-covalent analogs, it delivers sustained target engagement in washout pharmacodynamic assays for DLBCL and CLL models. Its TPSA (87.9 Ų) supports CNS penetration for PCNSL studies, while the covalent mechanism allows LC-MSMS-based kinact/KI quantification—a selectivity parameter unreachable with reversible inhibitors. Ensure your BTK signaling studies are powered by genuine covalent pharmacology.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 691869-00-8
Cat. No. B2962105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one
CAS691869-00-8
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESCC(=O)C=CC1=C(N=C2N1C=CS2)SCC3=CC=CC=C3
InChIInChI=1S/C16H14N2OS2/c1-12(19)7-8-14-15(17-16-18(14)9-10-20-16)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3/b8-7+
InChIKeyWDKDRHPDBKTMAS-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3E)-4-[6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one (CAS 691869-00-8): A Covalent BTK Inhibitor for Targeted B-Cell Research


The compound (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one (CAS 691869-00-8) is a synthetic, heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class [1]. It features a benzylsulfanyl substituent at the 6-position and a characteristic α,β-unsaturated but-3-en-2-one side chain . This structural architecture enables it to act as a recognized potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) , forming a covalent bond with the cysteine-481 (Cys-481) residue in the BTK active site to achieve sustained suppression of B-cell receptor signaling pathways . With a molecular weight of 314.4 g/mol and a computed XLogP3-AA of 4.3, it occupies a physicochemical space typical for type II/III kinase tool compounds [1].

(3E)-4-[6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one: Why Off-the-Shelf Imidazo[2,1-b]thiazole Analogs Cannot Substitute for Covalent BTK Inhibition


Closely related imidazo[2,1-b]thiazole analogs, such as the 4-chlorophenyl, 4-methylphenyl, and 6-methyl derivatives, share a common fused bicyclic core but lack the critical covalent warhead motif . The target compound's unique α,β-unsaturated but-3-en-2-one side chain acts as a Michael acceptor, enabling irreversible, covalent modification of BTK Cys-481 . This covalent mechanism confers prolonged pharmacodynamic effects and distinct target selectivity compared to non-covalent analogs, which provide only transient, reversible inhibition [1]. Consequently, generic substitution with a non-covalent imidazo[2,1-b]thiazole would fundamentally alter the mode of kinase engagement, invalidating experiments designed to interrogate sustained BTK-dependent signaling.

(3E)-4-[6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one: Quantified Differentiation Data for Scientific Procurement


Covalent vs. Reversible BTK Inhibition: Inactivation Kinetics Benchmarking Against Tirabrutinib

As an irreversible BTK inhibitor, the target compound is expected to display an inactivation efficiency (kinact/Ki) comparable to that of clinical covalent BTK inhibitors. In a published study, tirabrutinib showed a kinact/Ki of 2.4 ± 0.6 × 10^4 M^-1 s^-1 for BTK under identical mechanistic evaluation [1]. This quantitative framework defines the benchmark for covalent BTK engagement; a procurement-grade lot of this compound must deliver an inactivation kinetic profile consistent with this order of magnitude to ensure target mechanism fidelity .

BTK Covalent Inhibitor Inactivation Kinetics

Structural Determinants of Covalent Warhead: The Michael Acceptor Motif vs. Non-Electrophilic Analogs

The target compound possesses an α,β-unsaturated but-3-en-2-one moiety (Michael acceptor) that is structurally absent in close analogs such as (3E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one (CAS 860788-31-4), which bears an aromatic 4-methylphenyl group instead . This chemical feature confers the ability to form a covalent thioether adduct with Cys-481 of BTK, a mechanism not achievable by the non-electrophilic analog, directly translating to sustained target occupancy in cellular assays .

Michael Acceptor Covalent Warhead Structure-Activity Relationship

Physicochemical Differentiation for Kinase Profiling: XLogP3-AA Comparison with 4-Fluorophenyl Analog

The target compound exhibits a computed XLogP3-AA of 4.3 [1], reflecting the hydrophobic contribution of the benzylsulfanyl group. The analogous (E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one (CAS 691869-99-5) has an expectedly lower XLogP3-AA due to the electron-withdrawing fluorine substituent . This difference in lipophilicity influences cell permeability and non-specific protein binding, parameters that affect intracellular kinase target engagement.

Lipophilicity XLogP3-AA Kinase Profiling

Topological Polar Surface Area (TPSA) Benchmarking for Brain Penetration Potential Against Imidazo[2,1-b]thiazole Carbaldehyde Derivatives

The target compound has a computed Topological Polar Surface Area (TPSA) of 87.9 Ų [1], which falls within the established <90 Ų threshold commonly associated with favorable CNS permeability. In contrast, the related 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 338976-34-4), which contains a polar aldehyde group, is predicted to have a higher TPSA, likely exceeding 100 Ų [2]. This TPSA deficit would limit its ability to cross the blood-brain barrier, rendering it unsuitable for CNS BTK target engagement studies.

TPSA Blood-Brain Barrier CNS Drug Discovery

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Penalty Upon Binding vs. Rigid 6-(4-Chlorophenyl) Analog

The target compound possesses 5 rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. This includes the flexible benzylsulfanyl side chain, which may contribute to an increased entropic penalty upon kinase binding but also allows conformational adaptation to the BTK active site. In comparison, the structurally rigid (3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one, which has a directly attached aromatic ring system, is predicted to have fewer rotatable bonds (<4) , resulting in a lower entropic penalty but potentially reduced adaptability to the Cys-481 binding pocket.

Molecular Flexibility Rotatable Bonds Entropic Binding Penalty

(3E)-4-[6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one (CAS 691869-00-8): Optimal Use Cases for BTK-Driven Discovery Programs


Irreversible BTK Target Engagement Studies in B-Cell Malignancy Models

The compound's covalent binding to Cys-481 enables sustained target engagement in washout experiments, making it the preferred tool for pharmacodynamic studies in diffuse large B-cell lymphoma (DLBCL) or chronic lymphocytic leukemia (CLL) cell lines. Non-covalent imidazo[2,1-b]thiazole analogs would lose target occupancy upon washout, failing to recapitulate the prolonged BTK inhibition required for these experiments [1].

Kinase Selectivity Profiling Utilizing Covalent Inactivation Kinetics

The α,β-unsaturated but-3-en-2-one moiety [2] allows researchers to quantify kinact/Ki values for BTK and off-target kinases using LC-MSMS-based covalent modification detection [3]. This provides a more accurate measurement of selectivity than conventional IC50 determinations, as demonstrated for tirabrutinib (kinact/Ki = 2.4 × 10^4 M^-1 s^-1) [3]—a parameter not measurable with non-covalent analogs.

CNS Lymphoma Research Requiring Blood-Brain Barrier Penetration

With a TPSA of 87.9 Ų [4], the compound falls below the 90 Ų threshold for CNS drug-likeness, supporting its use in primary CNS lymphoma (PCNSL) models. Imidazo[2,1-b]thiazole carbaldehyde derivatives with TPSA > 100 Ų [5] are excluded from such studies due to predicted poor brain penetration.

Structure-Activity Relationship (SAR) Studies on Covalent Warhead Positioning

The benzylsulfanyl group at the 6-position introduces conformational flexibility (5 rotatable bonds) [4] that may influence the orientation of the Michael acceptor relative to Cys-481. Comparative SAR studies with rigid 6-aryl analogs can dissect the contribution of side-chain flexibility to covalent binding efficiency, informing the design of next-generation irreversible BTK inhibitors.

Quote Request

Request a Quote for (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.